molecular formula C27H38O10 B1241972 Prednisolone glucoside

Prednisolone glucoside

Cat. No.: B1241972
M. Wt: 522.6 g/mol
InChI Key: NGBXJGQRGMDPJB-SQUPCZHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prednisolone glucoside is a chemical derivative of the potent glucocorticoid prednisolone, designed for research applications. Like its parent compound, it is anticipated to act as a glucocorticoid receptor agonist. Upon cellular entry and binding to the glucocorticoid receptor, the complex translocates to the nucleus and modulates gene expression, leading to downstream anti-inflammatory and immunosuppressive effects. This mechanism typically involves the suppression of phospholipase A2 activity, reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes, and the inhibition of key transcription factors such as NF-kappa B. Researchers can utilize this compound to investigate glucocorticoid metabolism, receptor signaling pathways, and novel drug delivery systems. Its glucoside moiety may influence properties such as solubility, cellular uptake, and metabolic stability compared to prednisolone, making it a valuable tool for comparative studies in biochemistry and pharmacology. All available information indicates this product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H38O10

Molecular Weight

522.6 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H38O10/c1-25-7-5-14(29)9-13(25)3-4-15-16-6-8-27(35,26(16,2)10-17(30)20(15)25)19(31)12-36-24-23(34)22(33)21(32)18(11-28)37-24/h5,7,9,15-18,20-24,28,30,32-35H,3-4,6,8,10-12H2,1-2H3/t15-,16-,17-,18+,20+,21+,22-,23+,24+,25-,26-,27-/m0/s1

InChI Key

NGBXJGQRGMDPJB-SQUPCZHWSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)CCC5=CC(=O)C=C[C@]35C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COC4C(C(C(C(O4)CO)O)O)O)O)CCC5=CC(=O)C=CC35C)O

Synonyms

prednisolone 21 beta-D-glucoside
prednisolone 21-glucoside

Origin of Product

United States

Synthetic Methodologies for Prednisolone Glucoside Analogues

Chemoenzymatic Synthesis Approaches

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for producing complex molecules like steroidal glucosides. researchgate.net This approach leverages the high regioselectivity and stereoselectivity of enzymes, which can simplify synthetic routes and avoid the extensive use of protecting groups often required in purely chemical methods. researchgate.netnih.gov The enzymatic modification of steroid scaffolds is a rapidly developing field, with techniques such as glycosylation, hydroxylation, and acylation being key areas of research. rsc.org

Glycosyltransferase-Mediated Glucosylation of Prednisolone (B192156) and Related Steroids

Glycosyltransferases (GTs) are a superfamily of enzymes that catalyze the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule. beilstein-journals.orgphysiology.org This enzymatic glycosylation is a cornerstone of chemoenzymatic strategies for steroid modification. rsc.org

Several glycosyltransferases have been identified and characterized for their ability to glycosylate steroidal molecules. For instance, the plant-derived steroid 3-O-glycosyltransferase UGT74AN3 has been shown to catalyze the C-3 glycosylation of various steroids with broad substrate promiscuity. rsc.org Another example is UGT51, which can glycosylate ergosterol. rsc.org

However, the substrate specificity of these enzymes is a critical factor. A study utilizing a UDP-glucosyltransferase (UGT-1) from the Arctic bacterium Terribacillus sp. PAMC 23288 successfully produced glucosides of testosterone (B1683101) and nandrolone (B1676933) with over 98% conversion. jmb.or.kr Intriguingly, this enzyme did not convert prednisone (B1679067) or cortisone (B1669442), steroids that are structurally similar to prednisolone, indicating that the specific conformation and functional groups of the steroid nucleus are crucial for enzyme recognition and activity. jmb.or.kr The glycosylation of proteins that bind corticosteroids, such as corticosteroid-binding globulin (CBG), is also mediated by glycosyltransferases and is essential for their function. nih.gov Furthermore, some studies suggest that glucocorticoids themselves might modulate the activity of the glycosyltransferases responsible for immunoglobulin A (IgA) glycosylation. nih.gov

Optimization of Biocatalytic Reaction Conditions for Prednisolone Glucoside Formation

To achieve efficient and high-yield production of steroidal glucosides, the optimization of reaction conditions is paramount. Biocatalytic processes are influenced by multiple parameters, including temperature, pH, substrate concentration, enzyme loading, and reaction time. wiley.comacs.org

A detailed study on the enzymatic glucosylation of anabolic steroids by UGT-1 from Terribacillus sp. provides a specific example of optimized conditions. jmb.or.kr The highest conversion rates were achieved under the conditions detailed in the table below.

ParameterOptimal Value
Temperature35°C
Buffer100 mM Tris-HCl
pH8.5
Co-factor10 mM MgCl₂
Sugar Donor2 mM UDP-glucose
Substrate Conc.0.4 mM
Reaction Time3 hours
Data derived from a study on the glucosylation of testosterone and nandrolone using UGT-1. jmb.or.kr

General strategies for optimizing biocatalytic reactions for industrial-scale production focus on improving key performance indicators like space-time yield (STY), which measures the amount of product formed per liter of reactor volume per day. nih.gov This can involve protein engineering to enhance enzyme stability and activity, as well as process engineering to create optimal reaction environments. nih.govacs.org For instance, the immobilization of enzymes can significantly increase their stability and allow for reuse across multiple reaction batches. nih.gov

Chemical Synthesis Pathways and Strategies

While chemoenzymatic methods offer elegance and selectivity, purely chemical pathways remain fundamental for the synthesis of prednisolone glucosides and their analogues. These methods provide versatility but often require multi-step sequences to manage the reactivity of the various functional groups on the steroidal scaffold. nih.govgoogle.com

A typical chemical synthesis of a prednisolone derivative might start from a related, more accessible steroid like prednisone acetate (B1210297) or hydrocortisone (B1673445). nih.govgoogle.com The process involves a sequence of reactions, including protection of certain functional groups, chemical transformations (e.g., reduction, esterification), glycosylation, and final deprotection steps. google.com

Regioselective Glucosylation Techniques for Steroidal Scaffolds

A primary challenge in the chemical synthesis of this compound is achieving regioselectivity—that is, attaching the glucose moiety to a specific hydroxyl group among the several present on the prednisolone structure. In chemical synthesis, the similar reactivity of these hydroxyl groups often necessitates complex protection and deprotection schemes to isolate the desired reaction site. nih.gov

Modern glycosylation techniques aim to control both regioselectivity and stereoselectivity (the orientation of the new glycosidic bond). grantome.com Glycosyl halides, first introduced by Koenigs and Knorr, are common glycosyl donors used in these reactions. scholaris.ca The stereochemical outcome can be influenced by factors such as the choice of protecting groups on the sugar donor, the solvent, and the reaction conditions. scholaris.ca More advanced strategies seek to achieve regioselectivity without the need for extensive protecting groups, for example, by using specific promoters or catalysts that can differentiate between the hydroxyl groups on the steroid acceptor. beilstein-journals.orgacs.org The choice of glycosyl donor and the promoter system can significantly influence which hydroxyl group is glycosylated. acs.org

Protecting Group Chemistry in this compound Synthesis

Protecting groups are temporary modifications to functional groups that prevent them from reacting during a chemical transformation elsewhere in the molecule. willingdoncollege.ac.in In the context of this compound synthesis, protecting groups are essential for preventing unwanted side reactions at the various hydroxyl and ketone functionalities. nih.gov

A good protecting group must be easy to introduce selectively, stable to the conditions of subsequent reactions, and readily removable without damaging the rest of the molecule. willingdoncollege.ac.in For steroid synthesis, acetals and ketals are commonly used to protect carbonyl groups, while hydroxyl groups might be protected as ethers or esters. nih.govwillingdoncollege.ac.in

A concrete example is found in the synthesis of a prednisolone-6-carboxylate ester from hydrocortisone. nih.gov In this multi-step process, the 17- and 21-hydroxyl groups were protected together as a bismethylene dioxyether, while the 3-keto group was protected as a cyclic ketal. nih.gov This strategy allowed for chemical modifications to be performed on other parts of the steroid skeleton before the protecting groups were removed to yield the final product. nih.gov

Functional Group on SteroidExample Protecting Group
Ketone (e.g., C3, C20)Cyclic Ketal
Hydroxyl (e.g., C11, C17, C21)Bismethylene dioxyether, Acetate
Amino1,2-Diphenylmaleyl (DPM), Carbamates
Table compiled from information on general steroid and carbohydrate synthesis. nih.govwillingdoncollege.ac.inresearchgate.net

Derivatization Strategies for Modified this compound Conjugates

Once a this compound has been synthesized, it can be further modified or derivatized to create new analogues with potentially altered properties. This derivatization can occur on either the steroid core or the sugar moiety. nih.govnih.gov

Bioconjugation is a powerful strategy where the this compound is linked to another molecule, such as a cytotoxic agent, to create a targeted therapeutic. nih.gov The connection is made using a linker, which can be designed to be stable or to cleave under specific biological conditions. Common linkages include esters and carbamates. nih.gov

Another approach is the acylation of the hydroxyl groups on the glucose unit, creating acylated steroidal glycosides (ASGs). nih.gov This can be achieved enzymatically, offering high regioselectivity. For example, an acyltransferase can selectively add an acetyl group to one of the four hydroxyls on the glucose ring of a steroidal glucoside. nih.gov

Derivatization is also a key step in the analytical detection of steroids and their metabolites. For analysis by gas chromatography-mass spectrometry (GC-MS), steroids are often derivatized to increase their volatility and thermal stability. researchgate.netmdpi.com Common derivatizing agents include those that form trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and methyloxime-trimethylsilyl (MO-TMS) derivatives from keto-steroids. mdpi.com Girard's reagent T (GT) is another agent used to specifically derivatize carbonyl groups on corticosteroids for analysis. frontiersin.org

Biochemical and Cellular Interactions of Prednisolone Glucoside

Glucocorticoid Receptor Binding and Activation Studies in Cell-Free Systems

The primary mechanism of action for glucocorticoids involves binding to and activating the intracellular glucocorticoid receptor (GR). nih.gov The nature of this initial interaction is a key determinant of a compound's potency and downstream effects.

Comparative Receptor Affinity and Binding Dynamics (in vitro)

The binding of a ligand to the glucocorticoid receptor is a critical initiating step for its pharmacological action. reveragen.com Prednisolone (B192156), the active form, binds with high affinity to the cytoplasmic GR. nih.gov However, the addition of a bulky and hydrophilic glucose moiety at the C-21 position, as in prednisolone glucoside, is expected to drastically reduce or eliminate its binding affinity. Research on other steroid derivatives shows that substitutions at this position, even with smaller groups like esters, lead to a decrease in binding affinity compared to the parent alcohol. nih.gov The large, polar nature of the glucose group would sterically hinder the entry of the molecule into the lipophilic ligand-binding pocket of the receptor.

Therefore, this compound is considered an inactive prodrug that must first be metabolized to prednisolone to exert its effects. The binding affinity is restored upon cleavage of the glucoside bond.

Table 1: Comparative Glucocorticoid Receptor (GR) Binding Affinity
CompoundExpected Relative Binding Affinity to GRRationale
PrednisoloneHighWell-established potent glucocorticoid; structure is optimal for fitting into the GR ligand-binding pocket. nih.gov
This compoundNegligible / Very LowThe large, hydrophilic glucose moiety at the C-21 position sterically and chemically hinders interaction with the receptor's lipophilic binding domain. nih.gov

Modulation of Transcriptional Activity via Glucocorticoid Response Elements (in vitro cell models)

The activation of the glucocorticoid receptor by a ligand initiates its translocation to the nucleus, where it modulates gene expression by binding to specific DNA sequences known as glucocorticoid response elements (GREs). nih.govfrontiersin.org This process, known as transactivation, is responsible for many of the physiological and therapeutic effects of glucocorticoids. nih.gov Conversely, the receptor can also repress the activity of other transcription factors like NF-κB, an interaction central to its anti-inflammatory effects (transrepression). reveragen.comuniversiteitleiden.nl

For this compound, direct modulation of transcriptional activity is considered highly improbable due to its inability to bind the GR. The transcriptional effects observed following administration of this compound are attributable to the released prednisolone. Once liberated through hydrolysis, prednisolone potently induces GRE-mediated transactivation in a dose-dependent manner. nih.gov Studies on "dissociated steroids" show that structural modifications can separate transactivation from transrepression activities, but in the case of a simple glucoside prodrug, the primary mechanism is the release of the unmodified, fully active parent compound. nih.govsemanticscholar.org

Cellular Uptake and Intracellular Transport Mechanisms (in vitro cell models)

The ability of a steroid to enter a target cell is a prerequisite for its interaction with cytoplasmic receptors. This process can be mediated by passive diffusion or by protein transporters.

Role of Efflux Transporter Proteins (e.g., P-glycoprotein)

P-glycoprotein (P-gp, or MDR1) is an ATP-dependent efflux pump that actively transports a wide array of xenobiotics out of cells, limiting their intracellular concentration and bioavailability. wikipedia.orgmdpi.com Many glucocorticoids, which are generally lipophilic, are known substrates for P-gp. wikipedia.orgencyclopedia.pub Specific studies have confirmed that prednisolone is transported by P-gp, and its structure-activity relationship for this transporter has been characterized. nih.gov

In contrast, this compound's properties make it an unlikely substrate for P-gp. The addition of the glucose group significantly increases the molecule's hydrophilicity and size, characteristics that are unfavorable for transport by P-gp, which typically handles more lipophilic compounds. nih.gov This evasion of efflux pumps is a common strategy in prodrug design to enhance net cellular uptake or retention of the active drug upon cleavage.

Table 2: Comparison of Transport Characteristics
CompoundP-glycoprotein (P-gp) SubstratePassive Diffusion Potential
PrednisoloneYes nih.govHigh (lipophilic steroid) reveragen.com
This compoundUnlikelyLow (hydrophilic, bulky molecule)

Investigation of Influx Transporters and Passive Diffusion

Steroid hormones have traditionally been thought to enter cells via passive diffusion across the lipid bilayer, a process driven by their lipophilic nature. reveragen.com While this holds true for prednisolone, the conjugation of a glucose molecule to form this compound fundamentally alters this property. The resulting increase in polarity and molecular weight is expected to severely limit its ability to passively diffuse through cell membranes.

While recent studies have suggested that some steroids may also utilize active influx transporters, such as megalin, to enter cells, no such specific transporters have been identified for this compound. nih.govnih.gov Some steroidal glycosides have been shown to influence glucose uptake through transporters like GLUT4, but this is a separate pharmacological effect and not a mechanism for the influx of the glycoside itself to reach the GR. researchgate.netrsc.org Therefore, the cellular action of this compound relies not on the efficient transport of the intact molecule into the cell, but on its cleavage in the biological milieu.

Enzymatic Hydrolysis and Glucoside Cleavage in Biological Milieu (in vitro/ex vivo)

The conversion of this compound to its active form, prednisolone, is the rate-limiting step for its biological activity and is dependent on enzymatic action. The glycosidic bond is susceptible to hydrolysis by enzymes known as glycosidases. rndsystems.com

Human cytosolic β-glucosidase (GBA3) is a key enzyme in this process. novusbio.comresearchgate.net Expressed predominantly in the liver, GBA3 has a broad substrate specificity and is known to hydrolyze β-D-glucosides, including steroid-glucosides, suggesting a role in the detoxification of plant glycosides and the metabolism of xenobiotic conjugates. novusbio.comd-nb.info In vitro studies have confirmed that cytosolic β-glucosidases can effectively cleave steroid-glucoside bonds. d-nb.info

When administered orally, drug glycosides can be hydrolyzed by enzymes in the gastrointestinal tract. Evidence suggests that less than 15% of an oral dose of this compound reaches the cecum intact, indicating substantial cleavage and/or absorption in the upper GI tract. nih.gov Additionally, gut bacteria possess enzymes, such as steroid-17,20-desmolase, that can metabolize glucocorticoids, highlighting the complex metabolic environment these compounds face. This enzymatic cleavage, whether in the intestine, liver, or other tissues, releases free prednisolone, which can then enter cells and bind to the glucocorticoid receptor to exert its therapeutic effects.

Table 3: Enzymes Involved in this compound Metabolism
Enzyme FamilySpecific ExampleLocationAction on this compound
β-GlucosidasesHuman Cytosolic β-glucosidase (GBA3)Cytosol (predominantly liver) novusbio.comHydrolyzes the β-glucoside bond to release free prednisolone. d-nb.info
Bacterial GlycosidasesVariousGastrointestinal TractContribute to the hydrolysis of the prodrug following oral administration. nih.gov

Characterization of Glucosidase Enzymes and Their Specificity

The enzymatic hydrolysis of this compound is carried out by β-glucosidases (EC 3.2.1.21), a class of glycoside hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds. mdpi.comcreative-enzymes.com These enzymes are not a single entity but a diverse group with varying specificities and localizations. In the context of orally administered this compound, the most relevant enzymes are those expressed by the gut microflora and intracellular human enzymes. nih.govnih.gov

The intestinal microflora, particularly in the colon, possesses a high concentration of various bacterial glycosidases capable of metabolizing drug glycosides. ualberta.ca Studies using rat intestinal contents have demonstrated that β-glucosidase activity is significantly higher in the cecum compared to the stomach or small intestine. nih.gov Eadie-Hofstee plots derived from the hydrolysis of various glucoside compounds suggest that the bacterial β-D-glucosidase activity in the colon is likely heterogeneous, meaning multiple enzymes with different kinetic properties may be involved. ualberta.canih.gov

Human tissues also express glucosidases. Human cytosolic β-glucosidase (hCBG) is a broad-specificity enzyme found in the cytosol of cells in the liver, kidney, and intestine. nih.gov Its primary role involves the intracellular hydrolysis of β-glycosylated xenobiotics and glucosylceramides. nih.gov The broad specificity of both bacterial and human β-glucosidases allows them to act on synthetic prodrugs like this compound. nih.govrsc.org

The specificity of these enzymes is influenced by both the sugar moiety (glycone) and the non-sugar moiety (aglycone). Research has shown that the structure of the steroid and the type of sugar attached both affect the rate of hydrolysis. For instance, bacterial enzymes in the rat distal small intestine hydrolyze prednisolone-21-yl β-D-galactoside more rapidly than prednisolone-21-yl β-D-glucoside. nih.gov Furthermore, replacing the glucose with a cellobiose (B7769950) moiety (a disaccharide) results in a significantly slower hydrolysis rate. ualberta.canih.gov The nature of the steroid aglycone is also critical; prednisolone-21-yl β-D-glucoside is hydrolyzed more rapidly than dexamethasone-21-yl β-D-glucoside by the same enzymes. nih.gov This highlights that subtle changes in the prodrug's chemical structure can significantly alter its interaction with metabolizing enzymes. Conversely, some β-glucosidases exhibit high specificity for their natural substrates and show no activity towards steroid β-glucosides, underscoring the importance of matching the prodrug design to the target enzyme population. oup.com

Steroid Glycoside ProdrugRelative Hydrolysis Rate Rank (Distal Small Intestine Contents)
Prednisolon-21-yl β-D-galactoside1 (Fastest)
Prednisolon-21-yl β-D-glucoside2
Prednisolon-21-yl β-D-cellobioside3
Dexamethason-21-yl β-D-galactoside4
Dexamethason-21-yl β-D-glucoside5 (Slowest)

Table 1. Comparative hydrolysis rates of various steroid glycoside prodrugs catalyzed by bacterial glycosidases from rat distal small intestine contents. The ranking indicates the relative speed of hydrolysis from fastest to slowest. nih.gov

Kinetics of Glucoside Prodrug Activation

The kinetics of this compound activation are largely determined by the location and concentration of β-glucosidase enzymes within the gastrointestinal tract. The prodrug is designed to be hydrophilic, which limits its absorption in the upper gastrointestinal tract, allowing it to travel to the colon. nih.govualberta.ca

In vitro studies using contents from different segments of the rat gastrointestinal tract confirm this kinetic profile. Hydrolysis of this compound is:

Slow in the stomach and proximal small intestine. nih.gov

More rapid in the distal small intestine. nih.gov

Most rapid in the cecum, which is functionally analogous to the human colon. nih.gov

This significant increase in hydrolysis rate in the lower intestine is attributed to the dense population of anaerobic microflora that produce the necessary glycosidase enzymes. ualberta.ca The activation kinetics are crucial for site-specific drug delivery. The goal is for the prodrug to remain intact until it reaches the colon, where the high enzymatic activity rapidly cleaves the glycosidic bond, releasing the active prednisolone. nih.gov

However, the hydrolysis of this compound can begin in the small intestine, albeit at a slower rate. nih.gov This premature activation can affect the efficiency of colon-targeted delivery. Comparative studies in rats have shown that while nearly 60% of an oral dose of dexamethasone-β-D-glucoside reaches the cecum, less than 15% of an oral dose of prednisolone-β-D-glucoside reaches the same site. nih.govnih.gov This suggests that this compound is more susceptible to hydrolysis by enzymes in the small intestine compared to dexamethasone (B1670325) glucoside, leading to earlier release and absorption of the parent drug. nih.govnih.gov The hydrolysis rate of prednisolon-21-yl β-D-cellobioside was found to be only half that of the corresponding glucoside, indicating that modifying the sugar moiety can significantly alter the kinetics of activation. ualberta.canih.gov

Intestinal SegmentRelative Rate of HydrolysisPrimary Source of Glucosidase Activity
StomachSlowMinimal
Proximal Small Intestine (PSI)SlowExfoliated cells, some bacteria ualberta.canih.gov
Distal Small Intestine (DSI)ModerateIncreasing bacterial population nih.gov
Cecum (Colon)RapidHigh concentration of bacterial microflora nih.govnih.gov

Table 2. Summary of the kinetic profile of this compound hydrolysis across different segments of the rat gastrointestinal tract.

Metabolic Transformations and Preclinical Pharmacokinetic Profiles

Biotransformation Pathways of Prednisolone (B192156) Glucoside in Animal Models and Isolated Organ Systems

The core metabolic event for Prednisolone glucoside is the cleavage of its glycosidic bond, a process that converts the inactive prodrug into the pharmacologically active prednisolone.

Glucoside Conjugation and Deconjugation Dynamics

This compound is synthesized by conjugating a glucose molecule to prednisolone, typically at the 21-hydroxyl position, forming Prednisolone 21-β-D-glucoside. This conjugation renders the molecule more hydrophilic and temporarily inactive. The therapeutic action of the compound relies on in vivo deconjugation—the hydrolysis of the β-glycosidic linkage—to release free prednisolone.

Studies in animal models have demonstrated that this deconjugation process occurs efficiently within the gastrointestinal tract. Specifically, investigations using guinea pigs revealed that the contents of the cecum and colon possess significantly greater hydrolytic activity towards the glucoside compared to the contents of the stomach and small intestine. usm.my This suggests that the lower intestine is the primary site for the activation of this prodrug. usm.myresearchgate.net The rapid hydrolysis in the lower bowel is a key feature of its design, particularly for applications requiring targeted drug delivery. researchgate.netnih.gov

Table 1: Relative Hydrolytic Activity on this compound in Guinea Pig Alimentary Canal

Gastrointestinal SegmentRelative Hydrolytic Activity
StomachLow
Small IntestineLow
CecumHigh
ColonHigh
Data derived from in vitro studies using contents from the respective segments of the guinea pig GI tract. usm.my

Role of Hepatic and Extrahepatic Metabolism in Glucoside Processing

The biotransformation of this compound is dominated by extrahepatic metabolism occurring within the lumen of the intestine. The cleavage of the β-glucoside bond is catalyzed by glycosidase enzymes. nih.gov The intestinal brush border membrane contains several endogenous glycosyl hydrolases capable of this reaction. researchgate.netnih.gov Lactase-phlorizin hydrolase (LPH), the primary β-glycosidase of the microvillus membrane, is known to hydrolyze a wide range of β-glycosylated xenobiotics and is a likely contributor to the deconjugation of this compound. nih.gov

In addition to enzymes on the intestinal wall, human cytosolic β-glucosidase (hCBG), which is expressed in the cytosol of intestinal enterocytes, liver, and kidney, is another enzyme capable of hydrolyzing β-glycosylated compounds. nih.gov Furthermore, the high hydrolytic activity observed in the cecum and colon of animal models points to a significant contribution from the vast array of glycosidases produced by the gut microbiota. usm.myresearchgate.net This microbial metabolism is crucial for the release of the active steroid in the lower gastrointestinal tract.

Absorption and Distribution Studies in Non-Human Species

The glycosidic moiety of this compound significantly alters its absorption and distribution profile compared to the parent steroid.

Intestinal Permeability and Oral Bioavailability Assessments (animal models)

The conjugation of glucose to prednisolone modifies its physicochemical properties, impacting its passage across the intestinal epithelium. When administered orally to rats, free prednisolone is almost entirely absorbed in the small intestine, with less than 1% of the dose reaching the cecum. nih.govru.nl In contrast, the glucoside derivative shows a different pattern. Studies have shown that after an oral dose of this compound, a significantly larger fraction—less than 15%—reaches the cecum, indicating that the prodrug is less readily absorbed in the upper intestine. researchgate.netnih.govresearchgate.net

Table 2: Comparative Cecal Delivery and Bioavailability in Rats

CompoundPercentage of Oral Dose Reaching CecumRelative Oral Bioavailability
Prednisolone< 1%Baseline
This compound< 15%~2-fold increase vs. Prednisolone
Data compiled from studies in rat models. researchgate.netnih.govresearchgate.net

Tissue Distribution Patterns in Preclinical Animal Models

Following oral administration in preclinical models, the distribution of this compound is dictated by its absorption characteristics. The finding that over 85% of an oral dose is absorbed before reaching the cecum indicates substantial systemic distribution. researchgate.netnih.govresearchgate.net Once hydrolyzed, the released prednisolone enters circulation and is distributed throughout the body. Detailed studies quantifying the concentration of prednisolone in various specific tissues (e.g., liver, kidney, muscle) following the administration of the glucoside prodrug are not extensively detailed in the reviewed literature, which primarily focuses on the gastrointestinal fate of the compound. The distribution is expected to follow the known pattern for systemically available prednisolone.

Excretion Pathways and Metabolite Profiling (non-human systems)

The primary metabolite of this compound identified in preclinical systems is prednisolone, the active parent drug, which is released upon enzymatic hydrolysis of the glycosidic bond. researchgate.netnih.gov The glucose moiety, once cleaved, is expected to enter the body's standard carbohydrate pool.

Specific studies detailing the complete excretion balance (i.e., the proportion of the dose excreted in urine versus feces) for this compound are not widely available in the scientific literature. The metabolic and excretory fate of the compound is largely considered in the context of its successful conversion to prednisolone. Therefore, after the initial hydrolysis, the excretion pathways would be those characteristic of prednisolone and its own subsequent metabolites.

Advanced Analytical and Structural Characterization of Prednisolone Glucoside

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of prednisolone (B192156) glucoside, enabling its separation from complex mixtures and its subsequent quantification. Both high-performance liquid chromatography and gas chromatography are utilized, each with distinct advantages and requirements.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of steroid glycosides like prednisolone glucoside due to its versatility and applicability to non-volatile and thermally labile compounds. sigmaaldrich.com The separation is typically achieved on reverse-phase columns, such as octyl-modified (C8) or octadecyl-modified (C18) silica. researchgate.netresearchgate.netjmb.or.kr Gradient elution is commonly employed, using a mobile phase consisting of a mixture of water and an organic modifier, most frequently acetonitrile (B52724) or methanol. researchgate.netjmb.or.kr This allows for the effective separation of the relatively polar this compound from both its non-glycosylated parent drug, prednisolone, and other related substances.

A variety of detection methods can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: Prednisolone possesses a chromophore that absorbs ultraviolet (UV) light, a property retained in its glucoside derivative. Detection is often performed at wavelengths around 220 nm or 245 nm, providing a robust method for quantification. researchgate.netjmb.or.kr

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers higher selectivity and provides structural information, confirming the identity of the separated compounds. researchgate.netnih.gov This is particularly useful in complex matrices where co-elution with other compounds might interfere with UV detection.

The choice of method depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the need for sensitivity and specificity.

Table 1: HPLC Methods for Steroid Glycoside Analysis Applicable to this compound
Stationary PhaseMobile PhaseDetection MethodApplicationReference
Octyl-modified (C8) reverse-phaseMethanol/Water GradientUV at 220 nmQuantification of steroid glycosides researchgate.net
C18 reverse-phaseAcetonitrile/Water GradientUV at 245 nmPurification and analysis of steroid glycosides jmb.or.kr
C18 reverse-phaseMethanol/Deionized WaterELSD and UV at 203 nmSimultaneous determination of furostanol and spirostanol (B12661974) glycosides researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry and Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility and thermal instability of glycosides, direct analysis of this compound by GC is not feasible. researchgate.net Therefore, a crucial prerequisite is derivatization, a chemical modification to increase the volatility and thermal stability of the analyte.

The most common derivatization strategy for steroid glucosides involves the conversion of the hydroxyl groups of the glucose moiety and any free hydroxyls on the steroid backbone into trimethylsilyl (B98337) (TMS) ethers. researchgate.netscispace.com This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

Once derivatized, the TMS-ether of this compound can be analyzed by GC, usually on a capillary column with a non-polar stationary phase, such as 5% diphenyl-95% dimethylpolysiloxane. researchgate.netscispace.com Coupling the GC system to a mass spectrometer (GC-MS) allows for both quantification and structural confirmation. researchgate.netscispace.com The mass spectrum of the derivatized this compound will exhibit characteristic fragment ions from both the prednisolone and the glucose TMS-ether moieties, providing a high degree of confidence in its identification. scispace.com For instance, the mass spectra of silylated steryl glucosides show characteristic fragments of the tetratrimethylsilyl glucose ion, as well as parent ions from the steroid moiety. scispace.com

Spectrometric Methods for Structural Elucidation and Confirmation

Spectrometric techniques are indispensable for the unambiguous structural determination of this compound, providing detailed information about its molecular weight, elemental composition, and the three-dimensional arrangement of its atoms.

Mass Spectrometry (MS and LC-MS/MS) for Molecular and Glycoform Analysis

Mass spectrometry (MS) is a key technique for the structural analysis of this compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a particularly powerful tool for analyzing complex mixtures and characterizing the specific attachment of the glucose molecule. nih.govacs.org

The analysis of this compound by MS provides the molecular weight of the intact molecule, and high-resolution mass spectrometry (HRMS) can determine its elemental composition with high accuracy. ru.nl Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by inducing fragmentation of the molecule. The fragmentation pattern can reveal:

The identity of the aglycone: The loss of the glucose moiety (162 Da) will result in a fragment ion corresponding to the protonated prednisolone molecule.

The identity of the sugar: Characteristic fragment ions from the glucose unit itself can be observed.

The location of the glycosidic bond: While more challenging, the fragmentation pattern can sometimes provide clues as to which hydroxyl group of the prednisolone molecule is attached to the glucose. For prednisolone, this is expected to be at the C-21 hydroxyl position, forming prednisolone-21-O-β-D-glucoside. researchgate.net

Studies on similar steryl glucosides have demonstrated that the fragmentation profile can be used to identify both the sterol core and the sugar component. nih.gov Research has also shown that less than 15% of an orally administered dose of this compound reaches the cecum, indicating significant absorption and metabolism in the upper gastrointestinal tract, processes that can be monitored using LC-MS techniques. nih.govru.nlresearchgate.netresearchgate.net

Table 2: Mass Spectrometry Fragmentation in Steroid Glucoside Analysis
Ion TypeDescriptionSignificance for this compoundReference
[M+H]+ or [M+NH4]+Protonated or adducted molecular ionConfirms the molecular weight of the intact molecule. acs.org
[M+H-162]+Fragment ion after loss of the glucose moietyConfirms the presence of a hexose (B10828440) sugar and identifies the aglycone as prednisolone. nih.gov
Characteristic sugar fragmentsIons resulting from the fragmentation of the glucose ringConfirms the identity of the sugar as glucose. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of this compound in solution. While specific NMR data for this compound is not widely published, the principles of its application are well-established from studies of other steroid glycosides. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required.

¹H NMR: This would provide information on the number and environment of the protons in the molecule. The chemical shifts and coupling constants of the anomeric proton of the glucose unit are particularly important for determining the stereochemistry (α or β) of the glycosidic linkage.

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule, confirming the presence of both the prednisolone and glucose moieties.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the prednisolone and glucose spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying the linkage point. It shows correlations between protons and carbons that are two or three bonds away. A correlation between the anomeric proton of the glucose and the C-21 carbon of prednisolone would definitively confirm the structure as prednisolone-21-O-glucoside.

The synthesis of prednisolone-21-O-β-D-glucoside has been reported in the context of creating prodrugs, and its characterization would have relied heavily on these NMR techniques to confirm its structure and stereochemistry. researchgate.net

Development of Electrochemical Sensors and Biosensors for Specific Detection

The development of sensors for the specific and sensitive detection of this compound is an emerging area of research. These devices offer the potential for rapid, low-cost, and portable analysis, which is advantageous compared to traditional laboratory-based methods. researchgate.net

Electrochemical sensors for corticosteroids such as hydrocortisone (B1673445), dexamethasone (B1670325), and prednisolone have been developed, often utilizing modified glassy carbon electrodes. researchgate.netnih.govmdpi.com These sensors work by detecting the electrochemical oxidation or reduction of the steroid molecule. For example, a sensor for hydrocortisone using cobalt oxide nanoparticles on a glassy carbon electrode showed a low detection limit of 0.49 nM. researchgate.netnih.gov While these sensors target the aglycone, their principles could be adapted for the detection of this compound. The presence of the glucose moiety would likely alter the electrochemical properties of the prednisolone core, which could be exploited for selective detection.

Biosensors offer even greater specificity by incorporating a biological recognition element. For this compound, this could involve:

Enzyme-based biosensors: An enzyme that specifically hydrolyzes the glycosidic bond of this compound could be immobilized on an electrode. The release of prednisolone could then be detected electrochemically.

Immunosensors: Antibodies that specifically bind to this compound could be used as the recognition element. An immunosensor for multiple glucocorticoids, including prednisolone, has been developed using a glucocorticoid receptor, achieving detection limits in the ng/mL range. mdpi.com A similar approach could be tailored specifically for the glucoside form.

Receptor-based biosensors: Corticosteroid-binding globulin or other engineered receptor proteins could be used to create highly specific biosensors. researchgate.net

The development of such sensors for this compound holds promise for applications in various fields, including pharmaceutical analysis and clinical monitoring.

Table 3: Principles of Sensors Applicable to this compound Detection
Sensor TypeRecognition ElementTransduction PrinciplePotential for this compoundReference
Electrochemical SensorModified Electrode Surface (e.g., with nanoparticles)Direct electrochemical oxidation/reduction of the analyte.Feasible, but may require optimization to differentiate from the aglycone. researchgate.netnih.gov
ImmunosensorSpecific Antibody or Glucocorticoid ReceptorChange in electrochemical signal (e.g., impedance, current) upon binding.High specificity and sensitivity are achievable. mdpi.com
Enzyme-based BiosensorSpecific GlycosidaseDetection of the product (prednisolone) after enzymatic cleavage.Offers an indirect but potentially very specific detection method.[N/A]

Therapeutic Potential and Mechanistic Insights of Prednisolone Glucoside Preclinical Focus

Prodrug Design Principles and Targeted Delivery Strategies (conceptual, non-human systems)

The development of prodrugs is a key strategy in medicinal chemistry to overcome the biopharmaceutical and pharmacokinetic limitations of parent drug molecules. mdpi.com For corticosteroids like prednisolone (B192156), which suffer from poor aqueous solubility, the prodrug approach can significantly improve therapeutic application. nih.govnih.gov

A primary challenge in the formulation of prednisolone is its inherently low water solubility. nih.gov The prodrug strategy aims to modify the physicochemical properties of the parent drug to improve these parameters. researchgate.net Attaching a hydrophilic moiety, such as a sugar (to form a glucoside), is a rational approach to increase aqueous solubility.

While direct solubility data for prednisolone glucoside is not extensively detailed in the available literature, the principle can be illustrated by other prednisolone prodrugs designed for the same purpose. For instance, amino acid and dipeptide prodrugs of prednisolone have been synthesized to enhance both solubility and permeability. nih.govnih.gov Studies on these analogs demonstrate a significant improvement in aqueous solubility compared to the parent compound. For example, valine-prednisolone (VP) and valine-valine-prednisolone (VVP) prodrugs showed approximately 13-fold and 10-fold higher aqueous solubility, respectively, than prednisolone. nih.gov This principle of attaching a polar functional group to increase solubility is directly applicable to the design of this compound.

CompoundAqueous Solubility (mg/mL)Fold Increase vs. Prednisolone
Prednisolone0.31 ± 0.03-
Valine-Prednisolone (VP)4.24 ± 0.36~13.7
Valine-Valine-Prednisolone (VVP)3.11 ± 0.59~10.0

Data derived from a study on amino acid prodrugs of prednisolone, illustrating the principle of using prodrugs to enhance solubility. nih.gov

A key advantage of a prodrug is the potential for targeted release of the active molecule at a specific site, thereby increasing local efficacy and reducing systemic toxicity. This compound prodrugs can be rationally designed for site-specific activation in inflamed tissues. universiteitleiden.nl

One such strategy involves gentiobiosylated prednisolone (GbPdn), a prodrug that is selectively converted to active prednisolone by the enzyme β-glucosidase 2 (GBA2). universiteitleiden.nl Crucially, the expression of GBA2 is induced in inflamed tissues by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This creates a biological switch: in healthy tissues with low GBA2 levels, the prodrug remains inert. However, in inflamed tissues with high TNF-α and consequently upregulated GBA2, the glucoside moiety is cleaved, releasing active prednisolone precisely where its anti-inflammatory action is needed. universiteitleiden.nl In a mouse model of arthritis, GbPdn was shown to significantly reduce inflammation without triggering the systemic side effects associated with conventional prednisolone administration. universiteitleiden.nl This localized, GBA2-dependent conversion exemplifies a successful rational design for site-specific activation. universiteitleiden.nl

Modulation of Biological Activity in Preclinical Disease Models (mechanistic, in vitro, animal)

Preclinical models are essential for understanding the mechanistic advantages of a prodrug like this compound compared to its parent compound. These studies focus on how the prodrug design alters biological activity, particularly its anti-inflammatory effects and its impact on metabolic pathways.

The anti-inflammatory effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR). patsnap.comdrugbank.com Upon binding, the prednisolone-GR complex translocates to the nucleus, where it modulates the transcription of target genes. patsnap.com This genomic mechanism involves inhibiting the expression of pro-inflammatory proteins, such as cytokines (e.g., interleukins, TNF-α) and chemokines, and suppressing key inflammatory transcription factors like NF-κB and AP-1. patsnap.comdrugbank.comnih.gov Furthermore, prednisolone promotes the synthesis of anti-inflammatory proteins, including lipocortin-1 (annexin-1), which inhibits phospholipase A2 and the subsequent production of prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.com

In the context of the this compound prodrug, these effects are contingent on its conversion to the active form. In vitro studies have demonstrated that gentiobiosylated prednisolone (GbPdn) is itself inactive; it does not induce the nuclear translocation or transcriptional activity of the GR in human cell cultures. universiteitleiden.nl Its anti-inflammatory potential is only unlocked upon enzymatic cleavage by GBA2, which, as noted, is upregulated in response to inflammatory stimuli like TNF-α. universiteitleiden.nl This mechanism ensures that the potent immunomodulatory actions of prednisolone are confined to the inflamed site, as demonstrated in animal models of arthritis. universiteitleiden.nl

One of the major concerns with systemic glucocorticoid therapy is the development of metabolic side effects, including glucose intolerance and insulin (B600854) resistance. nih.gov Preclinical and clinical studies have shown that glucocorticoids like prednisolone can impair glucose metabolism through several mechanisms. nih.gov They can increase hepatic glucose production and reduce peripheral insulin sensitivity in tissues like skeletal muscle and adipose tissue. nih.govresearchgate.net Even short-term, low-dose administration of prednisolone has been shown to acutely reduce peripheral insulin sensitivity in animal models and human subjects. endocrine-abstracts.org

The targeted delivery of prednisolone via a glucoside prodrug offers a conceptual solution to mitigate these systemic metabolic disturbances. By ensuring that the active steroid is primarily released at the site of inflammation, systemic exposure is minimized. This localization is hypothesized to reduce the drug's impact on major metabolic organs like the liver, muscle, and adipose tissue, thereby lessening the risk of inducing or exacerbating glucose intolerance. While direct preclinical studies specifically comparing the metabolic profiles of systemic prednisolone versus locally activated this compound are limited, the principle follows from the site-specific activation mechanism demonstrated in arthritis models. universiteitleiden.nl

Influence of Glycosylation on Steroid-Protein Interactions

The attachment of a sugar moiety to a steroid molecule has a profound impact on its ability to interact with its target protein receptors. The interaction between a steroid and its receptor, such as prednisolone and the glucocorticoid receptor (GR), is a highly specific process dictated by the structural complementarity between the small molecule ligand and the receptor's binding pocket. plos.org

In vitro studies have shown that the gentiobiosylation of prednisolone strongly reduces its binding affinity for the human GR. universiteitleiden.nl This is mechanistically predictable. The ligand-binding pocket of the GR is largely hydrophobic, designed to accommodate the planar, nonpolar steroid core. The addition of a bulky and hydrophilic carbohydrate group, such as a glucoside, introduces steric hindrance and unfavorable polar interactions within this hydrophobic pocket. universiteitleiden.nlmdpi.com This structural mismatch prevents the glycosylated steroid from binding effectively, rendering the prodrug biologically inert at the receptor level. universiteitleiden.nl

This principle contrasts with the role of glycosylation on steroid-binding proteins. For instance, corticosteroid-binding globulin (CBG), the primary carrier of glucocorticoids in the plasma, is itself a glycoprotein. semanticscholar.orgfrontiersin.org Studies have shown that the N-glycosylation of CBG is essential for maintaining its high-affinity steroid-binding site. semanticscholar.orgbioscientifica.com Thus, while glycosylation is critical for the function of the carrier protein, adding a glycan to the steroid ligand itself serves to block the interaction with the target receptor, a key feature for an effective prodrug design. universiteitleiden.nl

Effects on Corticosteroid-Binding Globulin (CBG) Affinity and Delivery

This compound, as a hydrophilic prodrug of prednisolone, is designed to have minimal interaction with plasma proteins such as corticosteroid-binding globulin (CBG) in its intact form. The primary mechanism for its therapeutic action relies on its conversion to the active compound, prednisolone. Therefore, the discussion of CBG affinity and delivery primarily focuses on the properties of the liberated prednisolone.

The binding of corticosteroids to plasma proteins is a critical determinant of their bioavailability and distribution. Prednisolone, the active metabolite of this compound, exhibits complex, concentration-dependent binding to plasma proteins. It binds with high affinity to CBG (also known as transcortin) and with lower affinity but higher capacity to albumin. This binding is a reversible process, and only the unbound fraction of prednisolone is considered biologically active and available to exert its effects at the tissue level.

Preclinical studies have established that the affinity of prednisolone for CBG is significant, though less than that of the endogenous corticosteroid, cortisol. This interaction serves as a circulating reservoir for the drug, modulating its clearance and delivery to target tissues. The binding affinity of prednisolone to human CBG has been quantified, with reported Ki values in the nanomolar range, indicating a strong interaction.

The delivery of prednisolone to tissues is influenced by factors that affect its binding to CBG. For instance, at sites of inflammation, enzymes such as neutrophil elastase can cleave CBG, leading to a conformational change that reduces its affinity for corticosteroids. This mechanism can result in a targeted release and increased local concentrations of free, active prednisolone at the site of inflammation. The presence of endogenous cortisol also competitively inhibits the binding of prednisolone to CBG, which can influence the free fraction of prednisolone.

The table below summarizes the binding parameters of prednisolone with CBG, derived from preclinical research.

Binding ParameterValueSpeciesNotes
Ki (inhibition constant) 30.9 nMHumanRepresents the concentration of prednisolone required to occupy 50% of the CBG binding sites. guidetopharmacology.org
Affinity vs. Cortisol LowerHumanPrednisolone generally shows a lower binding affinity for CBG compared to endogenous cortisol. researchgate.net

This table is interactive. Users can sort the columns by clicking on the headers.

Interactions with Other Steroid-Binding Proteins and Enzymes

Beyond CBG, the interactions of prednisolone (the active form of this compound) with other proteins and enzymes are crucial for its pharmacokinetic profile.

Binding ProteinAffinity Constant (Ka)Primary Interaction Forces
Human Serum Albumin (HSA) ~10³ M⁻¹Van der Waals forces, Hydrogen bonds nih.govresearchgate.net
Bovine Serum Albumin (BSA) ~10³ M⁻¹Van der Waals forces, Hydrogen bonds researchgate.net

This table is interactive. Users can sort the columns by clicking on the headers.

Enzymatic Hydrolysis: The conversion of this compound to its active form, prednisolone, is a critical enzymatic process. This hydrolysis is primarily carried out by β-glucosidases, enzymes that are abundant in various tissues and bacteria, particularly in the lower gastrointestinal tract. nih.govwikipedia.orgproteopedia.org The glucosidic bond is cleaved, releasing free prednisolone and glucose. This enzymatic action is fundamental to the prodrug strategy, allowing for targeted or delayed release of the active corticosteroid. The rate of hydrolysis can be influenced by the specific type of β-glucosidase and the local physiological conditions. nih.govwikipedia.orgproteopedia.org

Metabolizing Enzymes: Once released, prednisolone is subject to further metabolism, primarily in the liver. The cytochrome P450 enzyme system, specifically CYP3A4, is involved in the hydroxylation and other metabolic transformations of prednisolone. nih.gov These metabolic processes convert prednisolone into inactive metabolites that are then excreted. The activity of these enzymes can be influenced by various factors, including co-administered drugs, which can lead to potential drug-drug interactions.

Future Directions and Research Gaps in Prednisolone Glucoside Research

Exploration of Novel Glycosylation Sites and Linkages for Steroid Modification

The biological activity and physicochemical properties of a steroid glycoside are profoundly influenced by the position and nature of the glycosidic bond. While much of the existing research on steroid glycosylation focuses on common sites like the C-3 hydroxyl group, the prednisolone (B192156) scaffold offers multiple potential sites for modification. rsc.org Future research must systematically explore these alternative glycosylation sites to create a diverse library of prednisolone glucoside isomers.

Key research objectives in this area include:

Mapping Novel Glycosylation Sites: The prednisolone molecule possesses several hydroxyl groups where a glucose molecule could be attached. Beyond the obvious C-21 hydroxyl group, enzymatic systems could potentially target other positions. Research using engineered enzymes or diverse microbial biocatalysts could identify novel, previously uncharacterized glycosylation sites. nih.gov For instance, the expression of specific cytochrome P450 enzymes, like CYP7B1, has been shown to hydroxylate non-native steroid substrates at unexpected positions, creating novel steroid derivatives. nih.gov A similar approach could be used to generate novel hydroxylated prednisolone precursors for subsequent glycosylation.

Investigating Different Glycosidic Linkages: The stereochemistry of the glycosidic bond (α or β) and the type of linkage (O-linked, S-linked, N-linked, or C-linked) can dramatically alter the stability, solubility, and biological activity of the resulting conjugate. While O-glycosides are most common, exploring other linkages could yield compounds with unique properties, such as enhanced resistance to enzymatic cleavage.

Characterizing Regio- and Stereospecificity: A significant challenge in chemical glycosylation is the lack of control over where the sugar attaches and in what orientation, often leading to low yields and complex purification processes. rsc.org Enzymatic glycosylation, using enzymes like glycosyltransferases, offers a solution due to its high regio- and stereospecificity. rsc.orgbenthamdirect.com Future work should focus on discovering and engineering glycosyltransferases that can precisely attach glucose to specific positions on the prednisolone ring, a concept demonstrated with other steroids. acs.org

Development of Advanced Biocatalytic Systems for Sustainable Glucoside Synthesis

The synthesis of this compound presents challenges for traditional chemical methods. Biocatalysis, which uses enzymes or whole organisms, offers a more sustainable, efficient, and highly selective alternative. rsc.orgbenthamdirect.com The development of robust biocatalytic systems is a critical research gap.

Future efforts should concentrate on:

Discovery and Engineering of Glycosyltransferases (GTs): Glycosyltransferases are the key enzymes responsible for attaching sugar moieties to substrates. rsc.org While numerous GTs have been identified, there is a need to find or engineer enzymes specifically optimized for prednisolone. Techniques like semi-rational protein engineering and directed evolution can be used to improve the activity, stability, and substrate specificity of existing GTs. rsc.org For example, the glucosyltransferase YjiC from an Arctic Bacillus species has been shown to efficiently convert testosterone (B1683101) and nandrolone (B1676933) to their glucoside forms, but it was not effective for cortisone (B1669442) or prednisone (B1679067), indicating that structural similarity is not the only factor and highlighting the need for specific enzyme discovery. nih.govjmb.or.kr

Whole-Cell Biotransformation: Using whole organisms, such as plant cell cultures or microorganisms, can be a cost-effective method for synthesis. nih.govresearchgate.net Plant cell cultures, for instance, can perform complex, stereospecific reactions like glycosylation on a variety of substrates, including steroids. nih.govresearchgate.netplantcelltechnology.com Research into screening different plant cell lines (e.g., from Digitalis lanata) or microbial strains (e.g., Klebsiella pneumoniae) for their ability to glycosylate prednisolone could lead to scalable and sustainable production methods. plantcelltechnology.comresearchgate.net

Process Optimization: Whether using isolated enzymes or whole-cell systems, optimizing reaction conditions is crucial for maximizing yield and efficiency. This includes factors like substrate concentration, pH, temperature, and the use of co-solvents or permeabilizing agents to improve substrate availability. nih.gov

Table 1: Comparison of Synthesis Methods for Steroid Glucosides
MethodAdvantagesDisadvantagesFuture Research Focus
Chemical SynthesisWell-established principlesPoor regio- and stereoselectivity, requires protection/deprotection steps, harsh reaction conditions, low yields. rsc.orgDevelopment of novel, highly selective catalysts.
Enzymatic (Isolated)High regio- and stereospecificity, mild reaction conditions, high efficiency. rsc.orgbenthamdirect.comEnzyme cost and stability, co-factor regeneration can be required.Discovery and engineering of robust glycosyltransferases, immobilization techniques. rsc.org
Whole-Cell (Microbial/Plant)No need for enzyme purification, co-factors are regenerated internally, potential for multi-step reactions. nih.govresearchgate.netSlower reaction rates, potential for side-product formation, complex product purification. acs.orgScreening for highly efficient strains, genetic engineering to enhance specific pathways and minimize byproducts. nih.gov

Systems Biology Approaches to Elucidate Complex Glucoside Metabolism and Action

Once synthesized, the fate and action of this compound within a biological system are largely unknown. Systems biology, which integrates multiple "omics" data (genomics, transcriptomics, proteomics, metabolomics), provides a powerful framework for unraveling these complex interactions without resorting to human studies. nih.govfrontiersin.org

Future research should employ:

Multi-Omics Profiling: By exposing model cell cultures (e.g., liver, kidney, or immune cells) to this compound, researchers can generate comprehensive datasets. embopress.org Metabolomic analysis can identify the breakdown products of the glucoside, while transcriptomic and proteomic analyses can reveal which genes and proteins are affected by the compound. embopress.orggonzalezresearchgroup.com This approach can create a detailed map of the metabolic pathways involved in its processing and its mechanism of action at a cellular level. gonzalezresearchgroup.com

Computational Modeling: The data generated from multi-omics experiments can be used to build computational models of metabolic networks. nih.govfrontiersin.org These models can simulate the flux of metabolites through different pathways and predict how the introduction of this compound perturbs the system. This can help identify key enzymes involved in its metabolism and potential off-target effects. For instance, studies on prednisolone itself have used metabolic profiling to identify biomarkers for its metabolic side effects, a technique that could be readily applied to its glucoside derivatives. nih.gov

Integrated Network Analysis: This approach seeks to find correlations between different data types, such as linking the expression of a specific enzyme (transcriptomics) to the appearance of a particular metabolite. embopress.org This can help identify the specific enzymes, like UDP-glucuronosyltransferases (UGTs), that are responsible for the metabolism of this compound and understand how their expression is regulated. nih.govresearchgate.netnih.gov

In-depth Structure-Activity Relationship (SAR) Studies for this compound Analogues

The central goal of creating analogues of a drug is to improve its therapeutic profile. In-depth Structure-Activity Relationship (SAR) studies are essential to understand how specific structural modifications to this compound affect its biological activity. scribd.com

A systematic SAR campaign would involve:

Modifying the Steroid Core: Even with the glucose attached, modifications to the prednisolone nucleus itself are relevant. For example, SAR studies on prednisolone have shown that adding a 9α-fluoro group dramatically enhances activity, while modifications at the C-16 position can attenuate it. tandfonline.com Investigating how these classic modifications perform in the context of a glycosylated steroid is a key research question.

Altering the Glycosidic Linkage Point: As discussed in section 7.1, synthesizing a range of prednisolone glucosides with the sugar at different positions (e.g., C-3, C-11, C-16, C-21) and testing their activity would be a foundational SAR study. This would reveal which positions are optimal for desired biological effects.

Modifying the Sugar Moiety: The glucose unit itself can be modified. Analogues could be synthesized using different sugars (e.g., mannose, galactose) or by adding functional groups (e.g., acetyl groups) to the glucose. Acylated steroidal glycosides, for example, have shown distinct biological activities compared to their non-acylated parent compounds. nih.gov

Table 2: Guiding Principles for SAR Studies of this compound Analogues
Structural ModificationPotential Impact on ActivityRationale / Example
Alteration of Glycosylation Site (e.g., C-3 vs. C-21)Solubility, receptor binding, metabolic stabilityGlycosylation at C-3 on cardiotonic steroids reduces toxicity. rsc.org The location of the sugar can influence interaction with receptors and metabolic enzymes.
Modification of Steroid Core (e.g., 9α-fluorination)Potency (mineralocorticoid/glucocorticoid activity)9α-fluoro substitution on prednisolone greatly enhances its pressor and mineralocorticoid activity. tandfonline.com
Change in Glycosidic Linkage Stereochemistry (α vs. β)Susceptibility to enzymatic cleavageMany glycosidases are stereospecific; changing the linkage can increase the compound's stability in certain biological environments.
Modification of the Sugar (e.g., acylation)Lipophilicity, cell permeability, biological activityEnzymatic acylation of steroidal glycosides can produce novel compounds with enhanced cytotoxic activities in conceptual models. nih.gov

Integration of Glucoside Strategies in Advanced Drug Delivery Systems (conceptual, non-human)

The addition of a glucose moiety makes prednisolone more hydrophilic, a property that can be exploited in the design of advanced drug delivery systems. jmb.or.kr This research area focuses on creating sophisticated, conceptually-driven systems for controlled and targeted release.

Promising conceptual avenues include:

Targeted Prodrugs: A prednisolone-glucose conjugate can act as a prodrug that is stable in general circulation but is activated by specific enzymes present at a target site. nih.gov One well-explored concept is colon-specific delivery, where glycoside drugs pass through the upper gastrointestinal tract intact and are then cleaved by bacterial glycosidases in the colon to release the active drug. acs.orgacs.org A study has also demonstrated the synthesis of a prednisolone-glucose derivative conjugate designed to increase drug accumulation in the kidneys, showing significant potential for treating renal diseases in a targeted manner. nih.gov

Glucose-Responsive Systems: Smart drug delivery systems can be designed to release their payload in response to specific stimuli. mdpi.com For example, nanoparticles or hydrogels could be engineered to release prednisolone upon interaction with high concentrations of glucose. This could be relevant for targeting inflammatory conditions that are associated with metabolic disturbances. mdpi.comnih.gov

Nanocarrier Integration: this compound could be encapsulated within or conjugated to various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. nih.govresearchgate.net The hydrophilic nature of the glucoside could be used to control the surface properties of the nanoparticle, potentially influencing its circulation time and biodistribution. This strategy aims to improve drug stability, allow for sustained release, and enhance targeting to specific tissues or cells. nih.govresearchgate.net

By systematically addressing these research gaps, the scientific community can move beyond the simple concept of this compound and develop a sophisticated understanding of its potential, paving the way for a new generation of modified steroid therapeutics.

Q & A

Q. How can spectrophotometric methods be optimized for quantifying prednisolone glucoside in biological matrices?

Methodological Answer: Spectrophotometric quantification of this compound requires calibration against standardized reference materials. The Trinder reaction, which detects glucose via peroxidase-coupled oxidation, can be adapted by hydrolyzing the glucoside moiety to release free glucose for measurement . Optimization involves validating wavelength specificity (e.g., 505 nm for quinoneimine dye formation) and controlling for interfering substances (e.g., endogenous peroxidases) through pre-treatment steps like enzymatic inhibition or sample dilution . Calibration curves should be constructed in triplicate across physiologically relevant concentrations (e.g., 0.1–10 µg/mL) to ensure linearity (R² ≥ 0.99).

Basic Research Question

Q. What chromatographic techniques are validated for separating this compound from its metabolites?

Methodological Answer: Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is widely used. A mobile phase of acetonitrile:water (65:35 v/v) with 0.1% trifluoroacetic acid improves peak resolution. For metabolite separation, tandem mass spectrometry (LC-MS/MS) provides higher specificity, particularly for distinguishing glucuronide conjugates. Validation parameters should include retention time reproducibility (±2%), peak symmetry (As ≤ 1.5), and limit of detection (LOD ≤ 10 ng/mL) .

Advanced Research Question

Q. How do hydrolysis rates of this compound vary under different pH conditions, and what kinetic models best describe this behavior?

Methodological Answer: Hydrolysis kinetics can be studied using buffer systems (pH 1–9) at 37°C. Samples are analyzed via LC-MS/MS to track parent compound depletion and glucose release. Pseudo-first-order kinetics are typically observed, with rate constants (k) calculated using nonlinear regression. Acidic conditions (pH 1–3) often accelerate hydrolysis due to protonation of the glycosidic oxygen, while alkaline stability may correlate with glucoside substituent electronegativity . Data contradictions (e.g., unexpected stability at pH 5) should be analyzed for confounding factors like auto-catalysis or buffer interactions .

Advanced Research Question

Q. What experimental designs (e.g., Randomized Complete Block Design) minimize variability in assessing this compound’s anti-inflammatory efficacy in preclinical models?

Methodological Answer: A Randomized Complete Block Design (RCBD) with five replicates per treatment group reduces variability from confounding factors (e.g., animal weight, cage location). Blocking criteria might include baseline cytokine levels or genetic strain. Dose-response studies should incorporate positive controls (e.g., free prednisolone) and vehicle controls. Statistical power analysis (α = 0.05, β = 0.2) ensures adequate sample size. Post-hoc tests (e.g., Tukey’s HSD) adjust for multiple comparisons .

Advanced Research Question

Q. How do structural modifications in the glucoside moiety affect the pharmacokinetic profile of this compound compared to its parent compound?

Methodological Answer: Comparative studies should use isotopic labeling (e.g., ³H-prednisolone vs. ¹⁴C-glucoside) to track absorption and distribution. Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) are derived from plasma concentration-time curves. Molecular dynamics simulations can predict how glucoside substituents (e.g., methyl vs. hydroxyl groups) alter binding to serum albumin or metabolic enzymes like β-glucosidase. In vivo data discrepancies (e.g., prolonged half-life but reduced bioavailability) may arise from tissue-specific hydrolysis rates .

Advanced Research Question

Q. What statistical approaches address discrepancies between in vitro bioactivity and in vivo efficacy data for this compound?

Methodological Answer: Multivariate analysis (e.g., partial least squares regression) identifies covariates (e.g., protein binding, metabolic clearance) that explain efficacy gaps. Bootstrapping validates model robustness against spurious correlations. For contradictory data, Bayesian hierarchical models quantify uncertainty across studies. Sensitivity analysis tests assumptions (e.g., linear vs. log-normal distributions) .

Advanced Research Question

Q. How does this compound’s receptor binding affinity correlate with its therapeutic index across species?

Methodological Answer: Surface plasmon resonance (SPR) assays measure binding kinetics (Kd, kon/koff) to glucocorticoid receptors (GR) from human, murine, and primate models. Therapeutic index (LD₅₀/ED₅₀) is determined via dose-ranging toxicity studies. Cross-species correlations require phylogenetic analysis of GR ligand-binding domains. Discrepancies may arise from interspecies differences in GR isoform expression or co-regulator proteins .

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